
Diammonium hexadecyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diammonium hexadecyl phosphate is a chemical compound with the formula (C16H33O4P)2(NH4)2. It is a type of dialkyl phosphate ester, where the alkyl group is hexadecyl (C16H33). This compound is known for its surfactant properties and is used in various industrial applications, including as an emulsifier and dispersant.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diammonium hexadecyl phosphate can be synthesized through the reaction of hexadecyl alcohol with phosphoric acid, followed by neutralization with ammonia. The general reaction is as follows: [ \text{C16H33OH} + \text{H3PO4} \rightarrow \text{C16H33O4P} ] [ \text{C16H33O4P} + 2 \text{NH3} \rightarrow (\text{C16H33O4P})2(\text{NH4})2 ]
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous addition of hexadecyl alcohol to a reactor containing phosphoric acid under controlled temperature and agitation. The reaction mixture is then neutralized with ammonia gas, and the product is purified through filtration and drying processes.
Analyse Des Réactions Chimiques
Types of Reactions
Diammonium hexadecyl phosphate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form hexadecyl alcohol and phosphoric acid.
Oxidation: It can be oxidized to form hexadecyl phosphate esters with higher oxidation states.
Substitution: It can undergo substitution reactions where the hexadecyl group is replaced by other alkyl groups.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Alkyl halides or other alkylating agents under basic conditions.
Major Products
Hydrolysis: Hexadecyl alcohol and phosphoric acid.
Oxidation: Hexadecyl phosphate esters.
Substitution: Various alkyl phosphate esters depending on the substituent.
Applications De Recherche Scientifique
Diammonium hexadecyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in chemical reactions and formulations.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the production of cosmetics, detergents, and other personal care products due to its surfactant properties.
Mécanisme D'action
The mechanism of action of diammonium hexadecyl phosphate involves its ability to reduce surface tension and stabilize emulsions. It interacts with lipid bilayers and can form micelles, which encapsulate hydrophobic molecules, enhancing their solubility and stability. This property is particularly useful in drug delivery systems, where it helps in the encapsulation and controlled release of therapeutic agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diammonium hydrogen phosphate: (NH4)2HPO4
Monoammonium phosphate: NH4H2PO4
Dioctyl phosphate: (C8H17O4P)2(NH4)2
Uniqueness
Diammonium hexadecyl phosphate is unique due to its long alkyl chain, which imparts distinct surfactant properties. Unlike shorter-chain ammonium phosphates, it is more effective in reducing surface tension and forming stable emulsions. This makes it particularly valuable in applications requiring strong emulsifying agents, such as in cosmetics and pharmaceuticals.
Propriétés
Numéro CAS |
65122-25-0 |
|---|---|
Formule moléculaire |
C16H41N2O4P |
Poids moléculaire |
356.48 g/mol |
Nom IUPAC |
azane;hexadecyl dihydrogen phosphate |
InChI |
InChI=1S/C16H35O4P.2H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;;/h2-16H2,1H3,(H2,17,18,19);2*1H3 |
Clé InChI |
SQYHYNXCNFIANK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOP(=O)(O)O.N.N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Dimethyl-1-(2-methyl-1H-benzo[d]imidazol-1-yl)methanamine](/img/structure/B13769628.png)

![Dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene](/img/structure/B13769633.png)
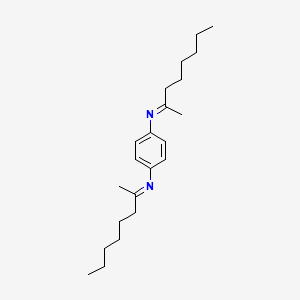
![Dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene](/img/structure/B13769655.png)
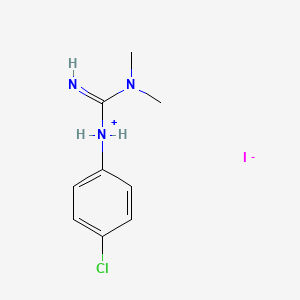
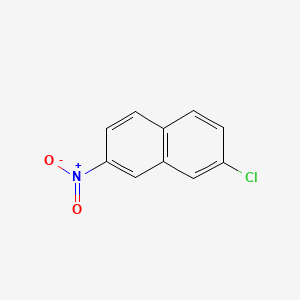
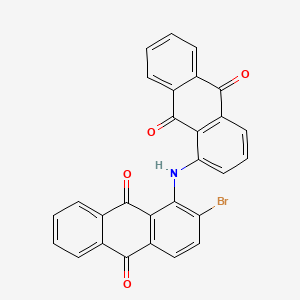



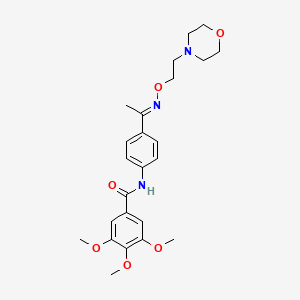
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-[(3-methylphenyl)methoxy]phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B13769710.png)
![1-(2-Cyanoethyl)-2-[4-[(2-ethoxyethyl)ethylamino]phenyl]benz[cd]indolium chloride](/img/structure/B13769711.png)
